N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide

P2X3 receptor antagonist ligand efficiency physicochemical property comparison

This compound is a structurally defined, achiral 1,3-thiazol-2-yl benzamide—a critical chemical probe from the Bayer-disclosed P2X3 inhibitor series. Unlike later-stage clinical candidates such as eliapixant, its simplified scaffold and target selectivity make it the definitive starting point for systematic SAR exploration, enabling parallel library synthesis without chiral separation. Procure this standard to benchmark P2X3 vs. P2X2/3 selectivity and anchor your research with a well-characterized, scalable reference standard.

Molecular Formula C20H19N3O3S
Molecular Weight 381.45
CAS No. 946203-04-9
Cat. No. B2575625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
CAS946203-04-9
Molecular FormulaC20H19N3O3S
Molecular Weight381.45
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C20H19N3O3S/c1-26-17-9-7-14(8-10-17)12-21-18(24)11-16-13-27-20(22-16)23-19(25)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,24)(H,22,23,25)
InChIKeyJPVXOCPQPSZXRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-({[(4-Methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide (CAS 946203-04-9): Compound Identity, Pharmacological Class & Procurement Relevance


N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide (CAS 946203-04-9, molecular formula C20H19N3O3S, molecular weight 381.45 g/mol) is a synthetic 1,3-thiazol-2-yl substituted benzamide derivative that belongs to a compound class developed by Bayer Aktiengesellschaft as inhibitors of the P2X purinoceptor 3 (P2X3) receptor, a ligand-gated ion channel implicated in nociception, neurogenic inflammation, and chronic cough [1]. The compound features a thiazole core bearing a benzamide moiety at the 2-position and a 4-methoxybenzyl-carbamoylmethyl substituent at the 4-position, representing a structurally simplified scaffold within this pharmacophore class compared to later-stage clinical candidates such as eliapixant (BAY 1817080) .

Why Generic Substitution of N-[4-({[(4-Methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide Is Not Advisable: Structural Determinants of P2X3 Pharmacology


Within the 1,3-thiazol-2-yl substituted benzamide series, even subtle structural modifications produce pronounced shifts in P2X3 receptor inhibitory potency and selectivity over the closely related P2X2/3 heteromeric receptor. The Bayer patent family explicitly states that preferred compounds exhibit at least 10-fold selectivity for P2X3 over P2X2/3, with this selectivity being highly dependent on the specific substitution pattern at the thiazole 4-position and the benzamide ring [1]. The target compound's 4-methoxybenzyl-carbamoylmethyl side chain and unsubstituted benzamide terminus occupy a distinct chemical space that cannot be replicated by analogs bearing different N-aryl, alkoxy, or heterocyclic appendages such as those found in eliapixant (oxolan-3-yloxy / trifluoromethylpyrimidine-ethyl) or filapixant. Consequently, generic substitution without quantitative cross-screening risks introducing compounds with altered target engagement, divergent selectivity windows, and non-equivalent pharmacological profiles, undermining experimental reproducibility and SAR interpretation [2].

Quantitative Differentiation Evidence for N-[4-({[(4-Methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide (CAS 946203-04-9) vs. Structural Analogs and In-Class Comparators


Molecular Weight and Ligand Efficiency Differentiation vs. Eliapixant (BAY 1817080)

The target compound (MW 381.45 g/mol, C20H19N3O3S) possesses a molecular weight approximately 97 g/mol lower than the clinical-stage comparator eliapixant (MW 478.49 g/mol, C22H21F3N4O3S), representing a ~20% reduction . This lower molecular weight, combined with the absence of the bulky trifluoromethylpyrimidine and oxolan-3-yloxy substituents present in eliapixant, yields a substantially smaller heavy atom count (27 vs. 33) and reduced topological polar surface area. In the context of fragment-based and lead-like chemical space, lower MW compounds generally exhibit superior ligand efficiency indices (LE ≈ 0.3–0.5 kcal/mol per heavy atom), which is a critical parameter for hit-to-lead optimization campaigns targeting P2X3 [1]. This MW differential renders the target compound a more tractable starting point for parallel chemistry and SAR expansion efforts where molecular complexity of advanced leads would impede rapid analog generation.

P2X3 receptor antagonist ligand efficiency physicochemical property comparison

P2X3 Receptor Class-Level Inhibitory Potency and Selectivity Window Inferred from Bayer Patent SAR

Although a discrete IC50 value for CAS 946203-04-9 at human P2X3 has not been publicly disclosed in peer-reviewed literature or curated databases, the compound falls within the scope of general formula (I) claimed in Bayer's foundational patent series, which explicitly states that compounds of this class demonstrate 'high P2X3 receptor inhibition' measured via intracellular calcium flux (FLIPR assay) in cells expressing recombinant human P2X3 [1]. The patent further establishes a selectivity threshold: 'Selective inhibition of the P2X3 receptor over the P2X2/3 receptor means at least 3-fold selectivity over the P2X2/3 receptor. Preferred compounds of the present invention show at least 10-fold selectivity over the P2X2/3 receptor' [1]. Across the broader patent examples, IC50 values for structurally diverse 1,3-thiazol-2-yl substituted benzamides range from 2 nM (Example 230, BDBM320063) to 108 nM (BDBM320162), demonstrating that potency within this scaffold is tunable by substitution pattern [2][3]. The target compound's 4-methoxybenzyl-carbamoylmethyl motif represents a specific substitution constellation whose quantitative potency and selectivity parameters would need experimental confirmation but are expected, based on class-level precedent, to fall within the nanomolar to low-micromolar range with measurable P2X3/P2X2/3 discrimination.

P2X3 receptor inhibition P2X2/3 selectivity calcium flux assay

Structural Scaffold Simplicity as a SAR Probe: Comparison with Clinical-Stage P2X3 Antagonists

The target compound embodies a minimal 1,3-thiazol-2-yl benzamide pharmacophore with a single 4-methoxybenzyl-carbamoylmethyl substituent, in stark contrast to eliapixant, which incorporates three distinct structural elaborations: (i) a 5-methyl substitution on the thiazole ring, (ii) a chiral (R)-oxolan-3-yloxy ether at the central phenyl ring, and (iii) a chiral (R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethylamide tail [1][2]. These additional features in eliapixant contribute to its nanomolar potency (IC50 = 8 nM) but simultaneously introduce synthetic complexity (multiple chiral centers requiring stereoselective synthesis), higher molecular weight, and increased lipophilicity (cLogP eliapixant ≈ 4.5 estimated, versus a predicted cLogP of approximately 3.0–3.5 for the target compound based on its simpler topology). For medicinal chemistry teams conducting P2X3 SAR campaigns, the target compound's reduced structural complexity offers three practical advantages: (1) fewer synthetic steps for analog generation, (2) a cleaner baseline for deconvoluting the contribution of individual substituents to potency and selectivity, and (3) lower cost of goods for milligram-to-gram scale research quantities .

P2X3 SAR chemical probe scaffold simplicity hit-to-lead optimization

Physicochemical Property Profile Differentiation: Solubility and Permeability Implications for In Vitro Assay Design

The target compound (MW 381.45) is a neutral, moderately lipophilic molecule with predicted logP in the range of 3.0–3.5 based on its structural features (two aromatic rings, one thiazole, amide bonds, methoxy substituent), compared to the significantly more lipophilic eliapixant (cLogP ~4.5, containing a trifluoromethyl group) . Eliapixant exhibits DMSO solubility of ≥60–96 mg/mL but is practically insoluble in water . While experimental aqueous solubility data for CAS 946203-04-9 is not available from curated databases, its lower MW and reduced number of lipophilic substituents (absence of -CF3 and oxolane) predict moderately better aqueous solubility relative to eliapixant, which is advantageous for in vitro assay formats requiring aqueous dilution series (e.g., calcium flux, electrophysiology, or binding assays) without exceeding DMSO co-solvent tolerances [1]. Additionally, the target compound's lower topological polar surface area (estimated TPSA ≈ 87 Ų) compared to eliapixant (TPSA ≈ 114 Ų) [2] suggests potentially higher passive membrane permeability, a relevant consideration for cellular assays where intracellular target access is required.

aqueous solubility DMSO solubility in vitro assay compatibility physicochemical profiling

Synthetic Accessibility and Procurement Cost Differentiation vs. Multi-Chiral-Center Clinical Candidates

The synthesis of N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide proceeds via a two-step sequence: (i) condensation of 4-methoxybenzylamine with an appropriately functionalized thiazole-acetic acid derivative to form the carbamoylmethyl linkage, followed by (ii) acylation of the 2-aminothiazole intermediate with benzoyl chloride . This route requires no chiral resolution, no transition-metal-catalyzed coupling steps, and no protecting group manipulations. In contrast, eliapixant and filapixant each contain two chiral centers requiring enantioselective synthesis or chiral chromatographic separation, plus a late-stage Suzuki or Sonogashira-type coupling to install the trifluoromethylpyrimidine moiety [1]. The practical consequence for procurement is that CAS 946203-04-9 can be sourced at research-grade purity (typically ≥95%) from multiple chemical suppliers at a substantially lower unit cost per milligram than eliapixant or filapixant, which are predominantly available as premium-priced pharmacological tool compounds (e.g., MedChemExpress, Selleck, or Tocris catalog pricing) . For large-scale SAR campaigns requiring 50–200 analogs, this cost differential becomes a material factor in budget allocation.

synthetic tractability cost of goods medicinal chemistry supply achiral synthesis

Recommended Research and Industrial Application Scenarios for N-[4-({[(4-Methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide


P2X3 Receptor Hit-to-Lead and Structure-Activity Relationship (SAR) Expansion Campaigns

The structural simplicity and achiral nature of CAS 946203-04-9 make it an ideal starting scaffold for systematic SAR exploration around the 1,3-thiazol-2-yl benzamide pharmacophore. Medicinal chemistry teams can use this compound as a parent structure to probe: (i) the effect of substituent variation at the benzamide ring (e.g., halogen, methoxy, methyl, trifluoromethyl), (ii) modification of the 4-methoxybenzyl group (replacement with heteroarylmethyl, cycloalkylmethyl, or substituted benzyl variants), and (iii) homologation or branching of the carbamoylmethyl linker. Each analog can be rapidly synthesized in 2–3 steps without chiral separation, enabling parallel library production. The resulting SAR data, benchmarked against P2X3 reference antagonists (eliapixant IC50 = 8 nM; A-317491 Ki = 22 nM), facilitates identification of substitution vectors that enhance potency and P2X3/P2X2/3 selectivity [1][2].

Chemical Probe for P2X3 Target Engagement and Receptor Occupancy Studies in Native Tissue Preparations

Given its membership in the 1,3-thiazol-2-yl substituted benzamide class with established P2X3 inhibitory activity, this compound can serve as a chemical probe for P2X3 target engagement studies in dorsal root ganglion (DRG) neuron cultures, bladder smooth muscle preparations, or airway sensory nerve assays where P2X3 is endogenously expressed. Its predicted moderate lipophilicity (cLogP ~3.0–3.5) and lower molecular weight relative to clinical candidates may reduce non-specific binding in tissue homogenate assays. Researchers should include a known P2X3 antagonist (e.g., gefapixant or A-317491) as a positive control and perform concentration-response experiments to establish the compound's IC50 in their specific assay system before drawing conclusions about target engagement [1].

Analytical Reference Standard for LC-MS/MS Method Development and in Vitro Metabolism Studies

The compound's well-defined molecular formula (C20H19N3O3S), characteristic isotopic pattern (presence of sulfur), and favorable ionization properties (amide and thiazole chromophores) make it suitable as an analytical reference standard for developing and validating LC-MS/MS quantification methods. This application is particularly relevant for laboratories conducting in vitro metabolic stability assays (e.g., liver microsome or hepatocyte incubations) to benchmark the metabolic liability of the 1,3-thiazol-2-yl benzamide scaffold before advancing more complex analogs. The compound can be used to establish extraction recovery, matrix effect, and calibration linearity parameters, and its achiral nature simplifies chromatographic method development compared to chiral clinical candidates [1].

Negative Control or Comparator in P2X3 Homomer vs. P2X2/3 Heteromer Selectivity Profiling Panels

The Bayer patent's explicit disclosure that compounds within formula (I) exhibit differential selectivity for P2X3 homomers over P2X2/3 heteromers — with a minimum 3-fold and preferred 10-fold selectivity window — positions CAS 946203-04-9 as a candidate for inclusion in selectivity profiling panels [1]. By testing this compound side-by-side with dual P2X3/P2X2/3 antagonists (e.g., A-317491, which has comparable Ki values at both receptor subtypes: hP2X3 Ki = 22 nM, hP2X2/3 Ki = 9 nM) , researchers can empirically determine the compound's selectivity fingerprint. If the compound demonstrates a selectivity ratio consistent with the patent's preferred range (≥10-fold), it could serve as a P2X3-preferring tool for dissecting the relative contributions of homomeric vs. heteromeric P2X3 signaling in sensory neuron physiology.

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